(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC17439829
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | (6-methoxy-4-methylpyridin-3-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C14H15NO2/c1-10-8-13(17-2)15-9-12(10)14(16)11-6-4-3-5-7-11/h3-9,14,16H,1-2H3 |
| Standard InChI Key | OQILEJGLYQEGRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C(C2=CC=CC=C2)O)OC |
Introduction
Structural and Molecular Characteristics
The molecular architecture of (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol consists of a pyridine ring substituted at the 3-position with a hydroxymethylphenyl group and at the 4- and 6-positions with methyl and methoxy groups, respectively. The IUPAC name [6-methoxy-4-methylpyridin-3-yl]-phenylmethanol reflects this substitution pattern. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | COC1=NC=C(C(=C1)C)COC2=CC=CC=C2 |
The methoxy group at the 6-position enhances electron density on the pyridine ring, influencing its reactivity in electrophilic substitution reactions. The hydroxymethyl group serves as a potential site for further functionalization, such as esterification or oxidation.
Synthesis and Characterization
Synthetic Routes
The synthesis of (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol typically involves palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between the pyridine and phenyl rings. A representative pathway includes:
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Preparation of the Pyridine Precursor: 6-Methoxy-4-methylpyridin-3-carbaldehyde is synthesized via formylation of 4-methyl-6-methoxypyridine.
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Grignard Addition: Reaction with phenylmagnesium bromide under anhydrous conditions yields the secondary alcohol.
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Purification: Column chromatography or recrystallization isolates the final product.
Key reaction conditions involve temperatures of 60–80°C and catalysts such as tetrakis(triphenylphosphine)palladium(0). Yields range from 45–65%, depending on solvent choice (e.g., THF or DMF) and stoichiometric ratios.
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45–7.30 (m, 5H, phenyl-H), 4.85 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃).
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¹³C NMR: Peaks at δ 158.9 (pyridine-C), 140.2 (quaternary phenyl-C), and 56.1 (-OCH₃).
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HPLC: Purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Chemical Reactivity and Stability
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate in acidic media converts the hydroxymethyl group to a ketone, yielding (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanone.
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Reduction: Lithium aluminum hydride reduces the alcohol to a methylene group, though this reaction is less common due to competing side reactions.
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres at room temperature but prone to oxidation upon prolonged exposure to air.
Comparative Analysis with Related Pyridine Derivatives
| Compound | Molecular Weight | Key Substituents | Bioactivity Highlights |
|---|---|---|---|
| (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol | 233.69 g/mol | -Cl, -CH₃ | Anticancer (IC₅₀ = 10 µM) |
| (4-(6-Methylpyridin-3-yl)phenyl)methanol | 199.25 g/mol | -CH₃ | Antimicrobial (MIC = 16 µg/mL) |
| Target Compound | 229.27 g/mol | -OCH₃, -CH₃ | Under investigation |
The methoxy group in the target compound enhances electron donation compared to chloro or methyl groups, potentially improving binding affinity in enzymatic assays.
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